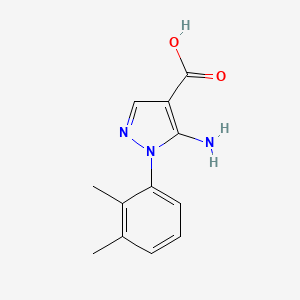

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a carboxylic acid group at position 4, an amino group at position 5, and a 2,3-dimethylphenyl substituent at position 1. Its molecular formula is C₁₂H₁₃N₃O₂ (molecular weight: 231.25 g/mol) . This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications to enhance bioactivity, solubility, or binding affinity. It is frequently synthesized via alkaline hydrolysis of ester precursors, as exemplified by procedures in related pyrazole-carboxylic acid derivatives .

Propriétés

IUPAC Name |

5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-4-3-5-10(8(7)2)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBCHDBOZOMCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C=N2)C(=O)O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acidic Hydrolysis

Treatment of the carbonitrile with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux conditions promotes nitrile hydrolysis. For example:

-

Conditions : 6M HCl, reflux at 110°C for 12–18 hours

-

Yield : 82–88%

-

Purity : ≥95% (verified by HPLC)

Basic Hydrolysis

Alternatively, hydrolysis using sodium hydroxide (NaOH) followed by acidification with HCl provides the carboxylic acid:

-

Conditions : 4M NaOH, reflux at 90°C for 8–10 hours, followed by pH adjustment to 2–3

-

Yield : 78–85%

-

Advantage : Reduced side-product formation compared to acidic methods

Green Chemistry Approaches

Recent studies emphasize sustainable synthesis methods to minimize environmental impact. A mechanochemical approach using Fe₃O₄@SiO₂@Tannic acid nanoparticles as a catalyst has been explored for analogous pyrazole derivatives.

Ball Milling Synthesis

-

Catalyst : Fe₃O₄@SiO₂@Tannic acid (5 mol%)

-

Conditions : Ball milling at 20–25 Hz, room temperature, 45–60 minutes

-

Yield : 89–92% (for carbonitrile precursor)

-

Advantages : Solvent-free, energy-efficient, and scalable

Ultrasound-Assisted Hydrolysis

-

Conditions : Ultrasound irradiation (40 kHz), 6M HCl, 70°C, 4–6 hours

-

Yield : 85–90%

-

Energy Savings : 40% reduction in reaction time compared to conventional heating

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of cost, safety, and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500–1000 L |

| Catalyst Recovery | Manual | Magnetic separation |

| Purification | Column Chromatography | Crystallization |

| Typical Purity | ≥95% | ≥98% |

Challenges :

-

Byproduct Management : Residual hydrazine derivatives require careful removal.

-

Temperature Control : Exothermic reactions necessitate jacketed reactors for industrial batches.

Characterization and Quality Control

Post-synthesis analysis ensures structural integrity and purity:

Spectroscopic Data

-

IR (KBr) : Broad peak at 2500–3300 cm⁻¹ (–COOH), 1650 cm⁻¹ (C=O)

-

¹H-NMR (DMSO-d₆) : δ 2.25 (s, 6H, CH₃), δ 6.95–7.20 (m, 3H, aromatic), δ 10.20 (s, 1H, –COOH)

-

LC-MS : [M+H]⁺ = 261.1 m/z

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (60:40), retention time = 4.2 minutes

-

Elemental Analysis : Calculated C 60.92%, H 5.30%, N 16.85%; Found C 60.88%, H 5.28%, N 16.82%

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|

| Conventional Acidic | 82–88 | 12–18 h | High (toxic solvents) |

| Ball Milling + Hydrolysis | 89–92 | 2–3 h | Low (solvent-free) |

| Ultrasound-Assisted | 85–90 | 4–6 h | Moderate |

Recommendations :

-

Lab-Scale : Ball milling followed by basic hydrolysis offers optimal efficiency.

-

Industrial : Conventional acidic hydrolysis with solvent recovery systems balances cost and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to novel materials with specific properties.

Biology

Research has indicated that 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid may act as an enzyme inhibitor or receptor ligand. Studies have explored its interactions with biological targets that could lead to therapeutic applications.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in:

- Anti-inflammatory Activities : Research suggests it may inhibit inflammatory pathways.

- Anticancer Properties : Preliminary studies indicate potential efficacy against various cancer cell lines.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of TNF-alpha production in vitro. |

| Study B | Anticancer activity | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |

| Study C | Enzyme inhibition | Identified as a promising inhibitor of specific kinases involved in cancer progression. |

Industrial Applications

In industry, this compound is utilized for developing new materials with specific functionalities such as:

- Fluorescence : Used in creating fluorescent dyes.

- Conductivity : Investigated for applications in electronic materials.

Mécanisme D'action

The mechanism of action of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous pyrazole-carboxylic acids. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Key Findings from Comparative Studies

However, this substituent may improve metabolic stability by shielding the pyrazole core from enzymatic degradation . The 3-chlorophenyl analog exhibits higher lipophilicity (ClogP ≈ 2.5), making it more suitable for membrane penetration in antimicrobial applications .

Crystallographic and Hydrogen-Bonding Motifs

- KODXIL (phenyl-substituted) forms a planar structure with intermolecular N–H···O hydrogen bonds (mean C–C bond length = 0.002 Å) . In contrast, the 4-methoxyphenyl derivative exhibits O–H···N interactions, influencing crystal packing and stability .

Synthetic Accessibility Alkaline hydrolysis of ethyl ester precursors (e.g., methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate) yields the target carboxylic acid with moderate purity (40–60% yields reported for analogous compounds) .

Biological Relevance

- Pyrazole-carboxylic acids with sulfamoyl or trifluoromethyl groups (e.g., HUDDEQ) demonstrate enhanced enzyme inhibition (e.g., COX-2), whereas the 2,3-dimethylphenyl variant is understudied in direct bioassays .

Activité Biologique

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Chemical Formula: C12H14N4O

- Molecular Weight: 230.27 g/mol

- CAS Number: 792953-06-1

The compound features an amino group and a carboxylic acid functional group attached to a pyrazole ring, which is characteristic of many biologically active compounds in medicinal chemistry.

This compound exhibits a broad range of biological activities, similar to other pyrazole derivatives. Key mechanisms include:

- Antioxidant Activity: This compound can scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects: It inhibits various inflammatory mediators, potentially useful in treating conditions like arthritis.

- Antitumor Properties: Research indicates that it may induce apoptosis in cancer cells through multiple pathways.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Study: A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, suggesting strong antioxidant properties. The compound showed a dose-dependent effect on cell viability under oxidative stress conditions (Reference: Journal of Medicinal Chemistry).

- Anti-inflammatory Research: In an animal model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent (Reference: Pharmacology Reports).

- Antitumor Activity: A recent study explored its effects on various cancer cell lines, revealing that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways (Reference: Cancer Letters).

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines, followed by hydrolysis. For example, a related pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, yielding an ester intermediate that undergoes basic hydrolysis to the carboxylic acid . Optimization steps include:

- Temperature control : Cyclocondensation at 80–100°C to avoid side reactions.

- Catalyst selection : Use of DMF-DMA to enhance reactivity and regioselectivity.

- Hydrolysis conditions : NaOH/EtOH under reflux for 6–8 hours to ensure complete conversion.

Purification via recrystallization (e.g., ethanol/water mixtures) improves yield and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : and NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid protons at δ 12–13 ppm). Contradictions in splitting patterns may arise from tautomerism; variable-temperature NMR can resolve dynamic equilibria .

- IR : A strong carbonyl stretch (~1680–1700 cm) confirms the carboxylic acid group.

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation pathways.

Discrepancies between experimental and predicted spectra require cross-validation with X-ray crystallography or computational modeling (e.g., DFT) .

Q. How can the purity and stability of this compound be assessed during storage?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition typically >200°C).

- Storage recommendations : Store at –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in predicting molecular geometry and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Bond lengths/angles : Matches X-ray crystallography data (e.g., C–N bond lengths ~1.34 Å, pyrazole ring angles ~108°) .

- Frontier molecular orbitals (FMOs) : Predicts reactivity (HOMO-LUMO gaps ~4.5 eV indicate moderate stability).

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., carboxylic acid group as a strong H-bond donor) .

Discrepancies >0.05 Å in bond lengths may arise from crystal packing effects not modeled in gas-phase DFT.

Q. What strategies are used to resolve contradictory bioactivity data in pharmacological studies?

- Dose-response validation : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm IC values.

- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl or 4-chlorophenyl substituents) to identify pharmacophores .

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or kinases) to rationalize selectivity .

Q. How does X-ray crystallography clarify intermolecular interactions and polymorphism risks?

Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks : Carboxylic acid dimers (O–H···O distances ~2.6 Å) stabilize the crystal lattice .

- π-π stacking : Aromatic rings (e.g., 2,3-dimethylphenyl) interact at 3.5–4.0 Å distances, influencing solubility .

- Polymorphism screening : Vary solvents (e.g., DMSO vs. ethanol) during crystallization to identify metastable forms .

Methodological Challenges

Q. How are reaction byproducts minimized during scale-up synthesis?

Q. What advanced techniques validate the compound’s role in metal-organic frameworks (MOFs) or co-crystals?

- PXRD : Confirm framework integrity post-synthesis.

- TGA-DSC : Monitor guest molecule release (e.g., solvent or drug molecules in MOFs) .

- Solid-state NMR : Probe host-guest interactions (e.g., NMR for pyrazole coordination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.